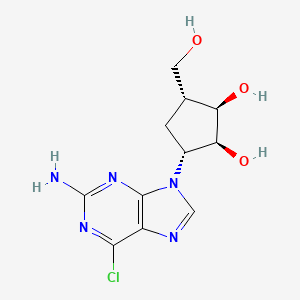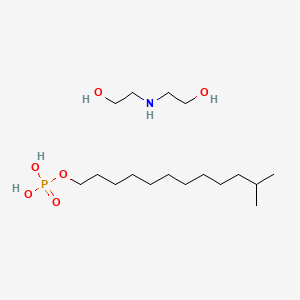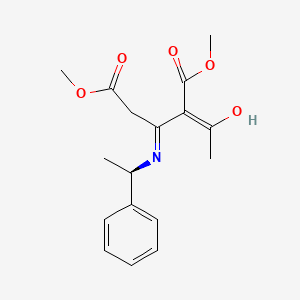
beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-: is a compound that combines a glucopyranoside moiety with a purine base through a thio linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- typically involves the coupling of a glucopyranoside derivative with a purine base. The reaction conditions often require the presence of a thiol group to form the thio linkage. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups to ensure selective reactions and the use of catalysts to facilitate the coupling process .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the glucopyranoside moiety.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base or glucopyranoside moiety .
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thio-linked glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and the role of glycosides in biological systems.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- involves its interaction with specific molecular targets. The thio linkage and the purine base allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Beta-D-Glucopyranosiduronic acid, 1H-purin-6-yl 1-thio-
- Purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside
- Phenyl-beta-D-glucopyranoside
Comparison: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- is unique due to its specific thio linkage and the combination of a glucopyranoside moiety with a purine base. This structural feature distinguishes it from other similar compounds, which may have different linkages or base structures. The presence of the thio group can also influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
17061-14-2 |
|---|---|
Fórmula molecular |
C11H14N4O5S |
Peso molecular |
314.32 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N4O5S/c16-1-4-6(17)7(18)8(19)11(20-4)21-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-19H,1H2,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |
Clave InChI |
NHEYDIBIIVVJLP-RYIOEUIJSA-N |
SMILES isomérico |
C1=NC2=C(N1)C(=NC=N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




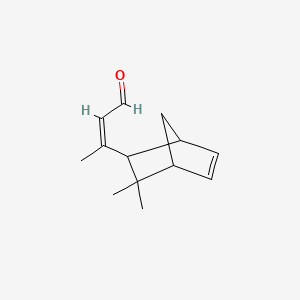
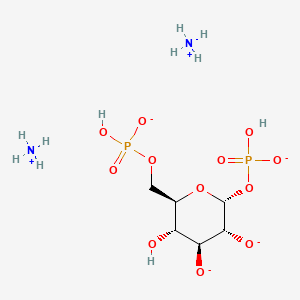

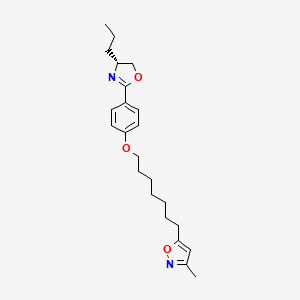
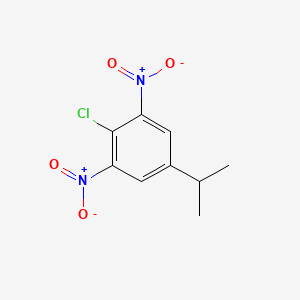
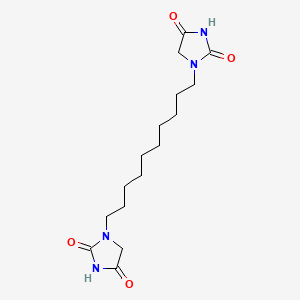
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
